BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Bromo-4-fluoro-6-methylbenzonitrile IUPAC
name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Bromo-4-fluoro-6-
Compound Name:
methylbenzonitrile

Cat. No.: B1517385

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development on the chemical intermediate, 2-Bromo-4-fluoro-6-
methylbenzonitrile. We will delve into its chemical properties, plausible synthetic routes, key
reactions, and its strategic applications in modern medicinal chemistry, providing field-proven
insights into its use.

Introduction and Nomenclature

2-Bromo-4-fluoro-6-methylbenzonitrile is a polysubstituted aromatic nitrile. The benzonitrile
moiety serves as a foundational scaffold, while the bromo, fluoro, and methyl substituents
impart unique reactivity and physicochemical properties. This strategic arrangement of
functional groups makes it a highly valuable building block in the synthesis of complex organic
molecules, particularly in the design of novel pharmaceutical agents and materials.

It is crucial to note the existence of several structural isomers, such as 4-bromo-2-fluoro-6-
methylbenzonitrile and 2-bromo-6-fluoro-4-methylbenzonitrile, which may lead to ambiguity in
literature and commercial catalogs. This guide focuses specifically on the 2-bromo, 4-fluoro, 6-
methyl substitution pattern as defined by IUPAC nomenclature, where the nitrile carbon is
designated as position 1 on the benzene ring.
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Physicochemical and Structural Properties

The precise combination of a halogen (bromine), a highly electronegative atom (fluorine), a
lipophilic group (methyl), and a polar functional group (nitrile) allows for fine-tuning of molecular
properties such as solubility, metabolic stability, and target binding affinity in derivative
compounds.[1]

Table 1: Chemical Identifiers for 2-Bromo-4-fluoro-6-methylbenzonitrile

Identifier Value

IUPAC Name 2-Bromo-4-fluoro-6-methylbenzonitrile
Molecular Formula CsHsBrFN

Molecular Weight 214.04 g/mol

Canonical SMILES Cclcc(F)cc(C#N)c1Br

INChl Key (Generated from structure)

CAS Number Not clearly assigned in public databases.

Table 2: Predicted Physicochemical Properties

Note: Experimental data for this specific isomer is limited. The following values are based on
data from closely related isomers and computational predictions.
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Predicted Value / .
Property L Source/Rationale
Description

) Colorless to pale yellow solid
Physical Form iquid [2] (Analogous compound)
or liquid.

Boiling Point ~255 °C at 760 mmHg [3] (Isomer data)

. . [4] (Analogous compound
Melting Point 50-55 °C ] ]
without fluorine)

Moderately soluble in common
Solubility organic solvents (DCM, EtOAc,
THF).

[2] (General property of similar

compounds)

Synthesis and Mechanistic Considerations

A definitive, published synthetic route for 2-Bromo-4-fluoro-6-methylbenzonitrile is not
readily available. However, a robust and logical pathway can be designed based on well-
established organometallic and diazotization reactions, starting from a commercially available

precursor.

Proposed Synthetic Workflow: Sandmeyer Reaction

The most plausible approach involves a Sandmeyer reaction starting from the corresponding
aniline, 3-bromo-5-fluoro-2-methylaniline. The choice of this pathway is dictated by the
reliability of diazotization-cyanation sequences for introducing the nitrile group onto an aromatic
ring.
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Step 1: Diazotization

G-Bromo-s-fluoro-2-methylani|in9

NaNO:z, aq. HCI
0-5°C

Giazonium Salt Intermediate)

CuCN, KCN
Heat

Step 2: Sandmgeyer Cyanation

2-Bromo-4-fluoro-6-methylbenzonitrile

Click to download full resolution via product page

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

¢ Diazotization:

o Suspend 3-bromo-5-fluoro-2-methylaniline (1.0 eq) in an aqueous solution of hydrochloric
acid (3.0 eq).

o Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (1.1 eq) dropwise,
ensuring the internal temperature remains below 5 °C.

o Causality: The cold temperature is critical to prevent the highly unstable diazonium salt
from decomposing. The strong acid medium is required for the formation of the nitrous
acid (HONO) electrophile in situ.
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o Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

o Sandmeyer Cyanation:

o In a separate flask, prepare a solution of copper(l) cyanide (CuCN) (1.3 eq) and potassium
cyanide (KCN) (1.3 eq) in water and heat to approximately 60-70 °C.

o Trustworthiness: Using a pre-formed copper cyanide complex ensures efficient
displacement of the diazonium group. This step must be performed in a well-ventilated
fume hood due to the extreme toxicity of KCN and the potential evolution of HCN gas.

o Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous
nitrogen evolution will be observed.

o Causality: The copper(l) species catalyzes the substitution of the diazonium group (-N2)
with a cyanide group (-CN) via a radical mechanism. Heating drives the reaction to
completion.

o After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure full
conversion.

o Workup and Purification:

o Cool the reaction mixture to room temperature and extract the product with an organic
solvent such as ethyl acetate or dichloromethane.

o Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate (NazSOa).

o Concentrate the solvent under reduced pressure.

o Purify the crude residue via silica gel column chromatography to yield the final product, 2-
Bromo-4-fluoro-6-methylbenzonitrile.

Chemical Reactivity and Strategic Applications

The utility of 2-Bromo-4-fluoro-6-methylbenzonitrile as a synthetic intermediate stems from
the orthogonal reactivity of its functional groups.
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Caption: Key reaction pathways for synthetic diversification.

o Cross-Coupling Reactions (at the Bromine site): The carbon-bromine bond is an excellent
handle for palladium-catalyzed cross-coupling reactions. This allows for the facile
introduction of aryl, heteroaryl, alkyl, or alkynyl groups, making it a cornerstone reaction in
modern drug discovery for building molecular complexity.[2] The electron-withdrawing nature
of the adjacent nitrile group can facilitate these reactions.

o Transformations of the Nitrile Group:

o Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the
corresponding 2-bromo-4-fluoro-6-methylbenzoic acid, a precursor for amides and esters.

o Reduction: The nitrile can be reduced to a primary amine (2-bromo-4-fluoro-6-
methylbenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAIH4)
or catalytic hydrogenation. This introduces a basic center, which is often critical for
receptor binding and improving solubility.

e Role in Drug Discovery: The incorporation of fluorine into drug candidates is a well-
established strategy to enhance metabolic stability, improve bioavailability, and increase
binding affinity.[1] This compound provides a pre-fluorinated scaffold. The bromine allows for
diversification via cross-coupling, while the nitrile and methyl groups can be further
functionalized or used to occupy specific pockets in a biological target. This trifecta of

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1517385?utm_src=pdf-body-img
https://www.chemshuttle.com/2-bromo-6-fluoro-4-methylbenzonitrile.html
https://www.nbinno.com/article/other-organic-chemicals/unlocking-chemical-synthesis-the-role-of-2-bromo-4-fluoropyridine-in-modern-drug-discovery-ed
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

functionalities makes it an ideal starting point for generating libraries of novel compounds for
high-throughput screening.[2][5]

Safety, Handling, and Storage

As a halogenated aromatic nitrile, 2-Bromo-4-fluoro-6-methylbenzonitrile requires careful
handling. Safety protocols should be established based on data from structurally similar
compounds.

Table 3: GHS Hazard Information (Inferred)

Hazard Class Statement Source
Acute Toxicity H302: Harmful if swallowed. [6][7]
H312: Harmful in contact with

. [61[7]
skin.
H332: Harmful if inhaled. [61[7]
Skin Corrosion/Irritation H315: Causes skin irritation. [6][7]

o H319: Causes serious eye
Eye Damage/Irritation S [61[7]
irritation.
] H335: May cause respiratory

STOT - Single Exposure [61[7]

irritation.

Handling and Personal Protective Equipment (PPE)

o Engineering Controls: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of dust or vapors.[7][8]

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][7]

» Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if
contamination occurs.[2][7]

o Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely,
a NIOSH-approved respirator is required.[7][9]
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Storage Recommendations

o Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8]
» For optimal stability, store at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen).[2]

e Protect from light and moisture to prevent degradation.[2]

Conclusion

2-Bromo-4-fluoro-6-methylbenzonitrile is a strategically designed chemical intermediate with
significant potential in synthetic chemistry. Its value lies in the orthogonal reactivity of its bromo
and nitrile functionalities, coupled with the advantageous physicochemical properties imparted
by the fluoro and methyl groups. While specific experimental data for this exact isomer remains
sparse, its chemical behavior can be confidently predicted from established principles and data
from close analogs. For research and development teams in pharmaceuticals and materials
science, this compound represents a versatile platform for the efficient construction of novel
and diverse molecular architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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